
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester is an organic compound with the molecular formula C7H11ClO3. It is a derivative of pentanoic acid, where the hydrogen atom at the third carbon is replaced by a chlorine atom, and the fourth carbon has a keto group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-chloro-4-oxo-, ethyl ester typically involves the chlorination of ethyl 4-oxopentanoate. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound with minimal impurities. The process is designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Hydroxy derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentanoic acid, 3-chloro-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The chlorine atom and keto group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 4-oxo-, ethyl ester: Similar structure but lacks the chlorine atom.
Valeric acid: A straight-chain alkyl carboxylic acid with a similar backbone but without the keto and chlorine groups.
Ethyl levulinate: An ester of levulinic acid with a similar ester functional group.
Uniqueness
Pentanoic acid, 3-chloro-4-oxo-, ethyl ester is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
59865-89-3 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
ethyl 3-chloro-4-oxopentanoate |
InChI |
InChI=1S/C7H11ClO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RJBDUUAORCLODD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
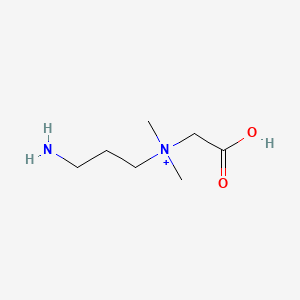
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
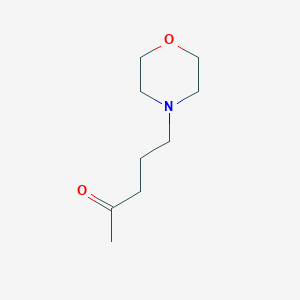
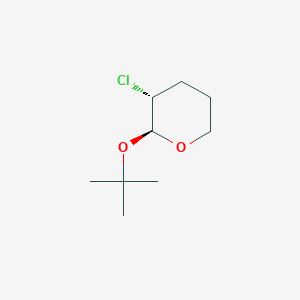
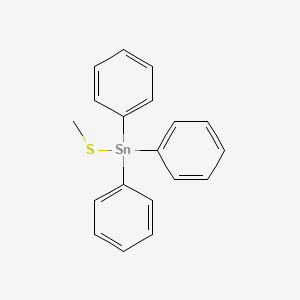
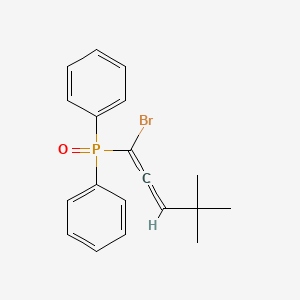
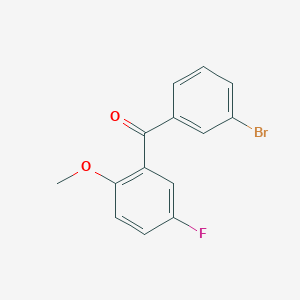
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
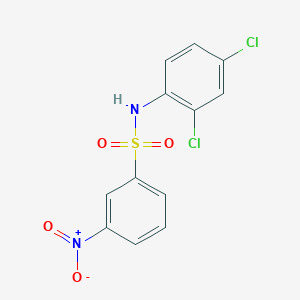
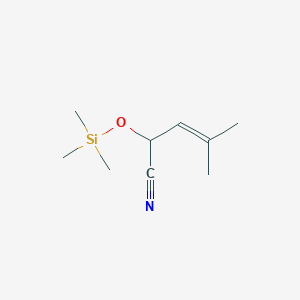
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
